molecular formula C18H16F3N3O B2712677 2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448071-88-2

2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2712677
CAS RN: 1448071-88-2
M. Wt: 347.341
InChI Key: YFXUAYALXQMHQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like density functional theory) could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its molecular structure. The naphthalene and pyrazole rings might participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (like its melting point, boiling point, solubility, and stability) would be influenced by its molecular structure. For example, the presence of the naphthalene and pyrazole rings might increase its stability and decrease its solubility in water .

Scientific Research Applications

  • Crystallization Studies : A study by Asiri et al. (2010) investigated the crystallization of a related compound, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol, formed by the reaction of naphthalene-2,3-diol and 4-aminoantipyrine. This research contributes to understanding the crystal structures and interactions in similar naphthalene derivatives (Asiri et al., 2010).

  • Anti-Parkinson's Activity : Gomathy et al. (2012) synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and evaluated their anti-Parkinson's activity. This research highlights the potential therapeutic applications of these compounds in neurodegenerative diseases (Gomathy et al., 2012).

  • Antitumor Activity : Ju Liu et al. (2018) explored the antitumor activity of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound structurally related to the subject compound. This study provides insights into the potential use of such compounds in cancer treatment (Ju Liu et al., 2018).

  • Catalysis Research : Mokhtary and Torabi (2017) investigated the use of Nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds including N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives. This research contributes to the development of more efficient synthetic methods in organic chemistry (Mokhtary & Torabi, 2017).

  • Antioxidant Activity : Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and evaluated their antioxidant activity. This study highlights the role of such compounds in developing new antioxidants (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, its mechanism of action would involve interacting with biological targets (like proteins or enzymes) in the body. Without specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

2-naphthalen-1-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c19-18(20,21)16-8-10-24(23-16)11-9-22-17(25)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-8,10H,9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXUAYALXQMHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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